molecular formula C18H15ClN4O3S B2500627 3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-86-2

3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2500627
CAS RN: 874463-86-2
M. Wt: 402.85
InChI Key: YXSXCLVVBRSSMA-UHFFFAOYSA-N
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Description

The compound "3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" is a heterocyclic molecule that belongs to the class of triazolo-thiadiazoles. These compounds are known for their potential pharmacological activities and are of interest in medicinal chemistry due to their structural complexity and diverse biological properties.

Synthesis Analysis

The synthesis of triazolo-thiadiazole derivatives typically involves the condensation of amino-triazole with various substituted aromatic acids or isothiocyanates. For instance, a series of 3-diphenylmethyl-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles were synthesized by condensation of 4-amino-5-diphenylmethyl-4H-1,2,4-triazole-3-thiol with substituted aromatic acids . Similarly, novel 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles were synthesized using a condensation reaction involving 4-amino-5-[2-(4-chlorophenoxymethylbenzimidazole)-1-methylene]-3-mercapto-1,2,4-triazole . These methods often employ phosphorous oxychloride as a condensing agent.

Molecular Structure Analysis

The molecular structures of triazolo-thiadiazole derivatives are characterized using various spectroscopic techniques such as IR, NMR (both ^1H and ^13C), and mass spectrometry. X-ray crystallography is also used to determine the crystal structure of these compounds, providing insights into their molecular conformations and intermolecular interactions . For example, the crystal structure of a closely related compound, 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole, was determined using X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of triazolo-thiadiazoles includes their ability to undergo further functionalization. For instance, the S-alkylation of triazolo-thiadiazole intermediates with different alkyl halides can lead to a variety of substituted derivatives . Additionally, the cyclization reactions involving carboxylic acids or two-carbon cyclizing reagents can yield various triazolo-thiadiazole and triazolo-thiadiazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo-thiadiazoles are influenced by their molecular structure. These compounds typically exhibit solid-state properties characterized by intermolecular hydrogen bonding and other weak noncovalent interactions, which can be analyzed using Hirshfeld surface and 2D fingerprint plots . The presence of various substituents on the triazolo-thiadiazole core can significantly affect their physical properties, such as melting points and solubility, as well as their biological activities .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as triazoles and thiadiazoles, are significant in medicinal chemistry due to their wide range of biological activities. Research has shown that these compounds exhibit antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties. The synthesis and structural modification of these heterocyclic systems offer promising directions for new molecular designs of bioactive compounds. For example, triazoles and thiadiazoles derivatives have been proposed as significant sources of analgesic and anti-inflammatory agents, demonstrating high selectivity, low toxicity, and comparable effects to standard drugs (Koval et al., 2022).

Biological Activity and Synthetic Research

The diverse pharmacological potential of heterocyclic systems based on thiadiazole and triazole rings underlines their importance in bioorganic and medicinal chemistry. These compounds are essential for expressing pharmacological activity, with applications ranging from antimicrobial to anticancer treatments. The combination of these heterocyclic cores with various other moieties can lead to synergistic effects, enhancing their biological efficacy. This versatility makes them important structural matrices for constructing new drug-like molecules (Lelyukh, 2019).

Synthesis Strategies

Strategies for synthesizing heterocyclic compounds, including thiadiazolotriazines, reveal the importance of these intermediates in developing novel biologically active compounds. The review of synthesis strategies highlights the role of precursors such as amino-triazoles and thiadiazoles in producing intermediates for further chemical modification, indicating the potential for creating new compounds with significant biological activities (Abdel-Wahab, 2017).

Future Directions

The future research directions for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles could involve further exploration of their synthesis, chemical reactions, and biological activities. In particular, their potential as pharmaceuticals could be an area of interest .

properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c1-24-14-8-3-11(9-15(14)25-2)17-22-23-16(20-21-18(23)27-17)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSXCLVVBRSSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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